Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate is a fluorinated heterocyclic compound known for its diverse applications in the field of organic chemistry and pharmaceuticals. This compound features a unique oxadiazole ring structure that incorporates a trifluoroethyl group, enhancing its chemical properties and potential biological activities. The compound is classified under oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms.
The compound is commercially available and can be sourced from various chemical suppliers. For instance, it is listed with a CAS number of 914773-13-0 and has a molecular formula of C₆H₅F₃N₂O₃ . Its purity is typically reported at around 95%, making it suitable for research and development purposes.
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate belongs to the class of oxadiazoles, which are known for their biological activities including antifungal and antibacterial properties. The incorporation of trifluoroethyl groups often enhances the lipophilicity and metabolic stability of such compounds.
The synthesis of ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the following steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity. Common solvents include dimethylformamide or dichloromethane due to their ability to solvate both polar and nonpolar reactants effectively.
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate participates in various chemical reactions including:
The reactivity is influenced by the electron-withdrawing nature of the trifluoroethyl group which stabilizes positive charges during reactions.
The mechanism of action for compounds like ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate often involves:
Research has indicated that similar oxadiazoles exhibit antifungal activity by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis.
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate has several applications including:
The synthesis of 1,2,4-oxadiazoles, including ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate, predominantly relies on the cyclodehydration of O-acylamidoxime intermediates. This two-step process begins with the acylation of amidoximes (R–C(NH₂)NOH) with activated carboxylic acid derivatives, followed by thermally or base-promoted ring closure. For the target compound, O-acylation of 3,3,3-trifluoropropanamidoxime (derived from 3,3,3-trifluoropropanenitrile) with ethyl oxalate or diethyl oxalate generates a key O-(ethoxyoxalyl) intermediate. Subsequent cyclization under reflux conditions (toluene, 110°C, 12 hours) yields the trifluoroethyl-substituted oxadiazole carboxylate [1] [4].
Critical Parameters:
Table 1: Representative Conditions for Synthesizing Ethyl 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate
Step | Reagents/Conditions | Yield | Key Observations |
---|---|---|---|
Amidoxime Formation | NH₂OH·HCl, K₂CO₃, EtOH/H₂O, reflux, 6 h | 85% | pH control critical to avoid nitrile hydrolysis |
O-Acylation | Diethyl oxalate, toluene, reflux, 3 h | 92% | Excess oxalate minimizes di-acylation side products |
Cyclodehydration | Toluene, reflux, 12 h | 78% | Extended reflux ensures complete ring closure |
Conventional thermal cyclization faces limitations with thermally labile substrates. Tetrabutylammonium fluoride (TBAF) in anhydrous THF enables room-temperature cyclodehydration of O-acylamidoximes via a proposed fluoride-mediated deprotonation-elimination mechanism. This method is ideal for synthesizing ethyl 5-(trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate, where the acid-sensitive trifluoroethyl group may degrade under prolonged heating [10].
Mechanistic Insight:TBAF generates a hypervalent silicate intermediate by abstracting a proton from the O-acylamidoxime. This intermediate undergoes rapid dehydration (half-life <10 min at 25°C), forming the oxadiazole ring without epimerization or hydrolysis [10].
Operational Advantages:
Table 2: TBAF-Mediated Synthesis Optimization for Trifluoroethyl Oxadiazoles
TBAF (equiv) | Solvent | Time (h) | Yield (%) | Side Products |
---|---|---|---|---|
1.2 | THF | 1.5 | 94 | None |
0.5 | THF | 3 | 89 | Traces of uncyclized amidoxime |
0.1 | MeCN | 12 | 62 | 15% hydrolysis product |
Dimethyl sulfoxide (DMSO) has emerged as an efficient medium for one-pot 1,2,4-oxadiazole synthesis, bypassing isolation of O-acylamidoximes. Amidoximes react directly with carboxylic acids (e.g., ethyl oxalate) or activated esters in DMSO, with inorganic bases (e.g., K₂CO₃, Cs₂CO₃) facilitating in situ acylation and cyclodehydration at 25–60°C [10].
Protocol for Trifluoroethyl Derivative:
Advantages Over Stepwise Methods:
Table 3: Solvent and Base Screening for One-Pot Synthesis
Solvent | Base | Temp (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
DMSO | Cs₂CO₃ | 25 | 88 | 6 |
DMF | K₂CO₃ | 25 | 74 | 10 |
NMP | K₃PO₄ | 60 | 69 | 8 |
MeCN | DBU | 25 | 45 | 12 |
Solid-phase synthesis enables rapid generation of 1,2,4-oxadiazole libraries, including trifluoroethyl variants. Rink amide resin-bound amidoximes undergo O-acylation with carboxylic acids (e.g., ethyl oxalate equivalents) using coupling agents like HATU. Subsequent TBAF treatment (10% v/v in THF, 2 h, 25°C) cleaves the cyclized product while simultaneously deprotecting the oxadiazole [10].
Key Workflow Steps:
Benefits for Drug Discovery:
Table 4: Solid-Phase Synthesis Parameters for Oxadiazole Carboxylates
Resin Type | Coupling Agent | Cleavage Reagent | Average Yield (%) | Purity (HPLC-UV) |
---|---|---|---|---|
Rink Amide MBHA | HATU/DIPEA | TBAF/THF | 82 | >90% |
Wang Resin | DIC/HOAt | 20% TFA/DCM | 68 | 85% |
Tentagel S NH₂ | T3P/NEt₃ | 95% TFA/H₂O | 75 | 88% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4